molecular formula C21H23NO4 B5634536 4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid

4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid

Cat. No. B5634536
M. Wt: 353.4 g/mol
InChI Key: TVVCTCOXBXSLPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from basic reagents to achieve the desired molecular architecture. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoy-benzoate, an intermediate of vandetanib, demonstrates a process that could be analogous to the synthesis of the target compound, involving protection, reduction, and substitution reactions to construct the piperidine and benzoic acid frameworks (Zhuang Wei et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals details about the conformation, dihedral angles, and intramolecular interactions which could be reflective of the structural characteristics of 4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid. These studies highlight the importance of non-covalent interactions in determining the overall molecular conformation and stability (Md. Serajul Haque Faizi et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as nucleophilic substitution reactions and the formation of proton-transfer compounds, offer insights into the reactivity and chemical properties of the target compound. These reactions are critical for understanding how such compounds may interact with various reagents and the types of chemical transformations they can undergo (Graham Smith & U. Wermuth, 2010).

properties

IUPAC Name

4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-26-19-7-3-5-17(13-19)20(23)22-12-4-6-18(14-22)15-8-10-16(11-9-15)21(24)25/h3,5,7-11,13,18H,2,4,6,12,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVCTCOXBXSLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(3-Ethoxybenzoyl)piperidin-3-YL]benzoic acid

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